
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” is a chemical compound. It has a molecular weight of 283.26 . The compound is stored at room temperature and is in powder form .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N2S.2ClH/c12-7-10-1-4-13 (5-2-10)8-11-3-6-14-9-11;;/h3,6,9-10H,1-2,4-5,7-8,12H2;2*1H .Chemical Reactions Analysis
The compound is part of the piperidine class of compounds, which are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.26 . It is stored at room temperature and is in powder form .Aplicaciones Científicas De Investigación
Enhancement of Nerve Growth Factor-Induced Neurite Outgrowth
One application involves the synthesis of compounds related to "N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide" for enhancing nerve growth factor (NGF)-induced neurite outgrowth. For instance, the microwave-assisted synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252) demonstrated potentiation of NGF's ability to stimulate neurite outgrowths, highlighting its potential for nerve regeneration and neuroprotective therapies (Williams et al., 2010).
Targeting CNS Disorders through Polypharmacology
Another application is in the design of selective ligands or multifunctional agents for treating complex diseases by targeting multiple receptors. A study on N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines identified compounds with potent and selective antagonism towards the 5-HT7 receptor, demonstrating potential for treating central nervous system (CNS) disorders through a polypharmacological approach (Canale et al., 2016).
Development of β3-Adrenergic Receptor Agonists
Compounds based on the structural motif of "this compound" have been evaluated for their activity on human β3-adrenergic receptors, showing potential for the treatment of metabolic disorders. For example, a series of novel (4-piperidin-1-yl)-phenyl sulfonamides were prepared, displaying potent agonism towards the β3 receptor, indicating possible applications in treating diabetes or obesity (Hu et al., 2001).
Anticancer and Antimicrobial Activities
The research into novel heterocyclic sulfonamides, including structures resembling "this compound," has shown promising anticancer and antimicrobial activities. For instance, the synthesis of novel heterocyclic benzenesulfonamide derivatives demonstrated significant in vitro activity against breast cancer cell lines and potent antimicrobial properties (Debbabi et al., 2016).
Direcciones Futuras
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.
Propiedades
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S3/c18-22(19,15-2-1-8-21-15)16-10-13-3-6-17(7-4-13)11-14-5-9-20-12-14/h1-2,5,8-9,12-13,16H,3-4,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQPYLVGKYGWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide](/img/structure/B2632986.png)

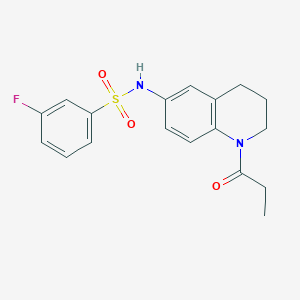
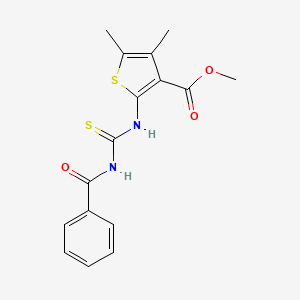
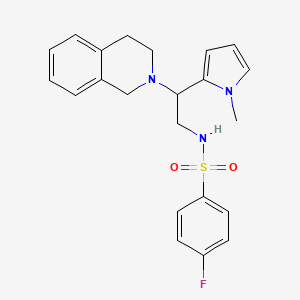
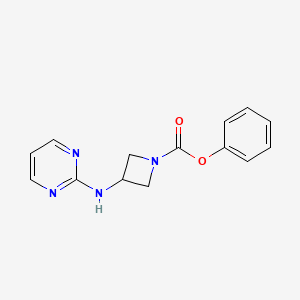
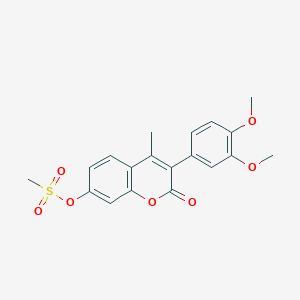

![N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2633000.png)
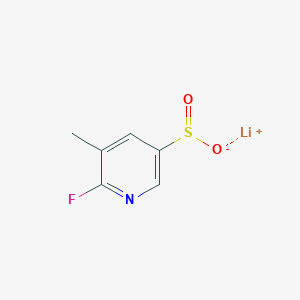

![1-(3-Morpholin-4-ylpropanoylamino)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2633005.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2633007.png)